2-(4-Phenyl-1h-1,2,3-triazol-1-yl)ethanol
Overview
Description
2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethanol is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological and chemical properties. This compound features a triazole ring substituted with a phenyl group and an ethanol moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethanol typically involves a click chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored due to its high efficiency and regioselectivity. The general procedure involves the reaction of phenyl azide with propargyl alcohol in the presence of a copper(I) catalyst and a reducing agent like sodium ascorbate .
Industrial Production Methods
On an industrial scale, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a steady supply of reactants and catalysts, and the product is purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products
The major products formed from these reactions include various substituted triazoles, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone
- 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol
- 1,2,3-Triazole analogues of combretastatin A-4
Uniqueness
2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanol moiety provides additional reactivity and solubility, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-(4-phenyltriazol-1-yl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-7-6-13-8-10(11-12-13)9-4-2-1-3-5-9/h1-5,8,14H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQVLQCHCGFDBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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